molecular formula C25H23N3O3S2 B2616519 ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 946236-68-6

ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2616519
CAS No.: 946236-68-6
M. Wt: 477.6
InChI Key: YCDZUNVKIMWDNH-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a benzothiazole moiety. Key structural elements include:

  • Benzothiazole substituent: A bicyclic aromatic group known for its role in medicinal chemistry, often associated with antitumor, antimicrobial, and antiviral properties .
  • 2-Phenylacetamido group: Enhances molecular interactions via hydrogen bonding and hydrophobic effects.
  • Ethyl carboxylate ester: Improves lipophilicity, influencing pharmacokinetic properties like membrane permeability.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-2-31-25(30)28-13-12-17-20(15-28)33-24(27-21(29)14-16-8-4-3-5-9-16)22(17)23-26-18-10-6-7-11-19(18)32-23/h3-11H,2,12-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDZUNVKIMWDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.

    Introduction of the Benzothiazole Group: This step often involves the reaction of the thienopyridine core with 2-mercaptobenzothiazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or using a dehydrating agent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thienopyridine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-phenylacetamido)-4H,5H,6H-thieno[2,3-c]pyridine-6-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.

    Interacting with DNA/RNA: Intercalating between base pairs or binding to specific sequences, affecting gene expression.

    Modulating Receptor Activity: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituents dramatically alter physicochemical properties. The target compound’s ethyl ester and phenylacetamido groups likely enhance lipophilicity compared to the polar amine in and the salt form in .
  • Bulky groups (e.g., phenoxybenzoyl in ) may hinder target binding but improve metabolic stability.

Pyrazolo and Thiazolo Heterocycles

Ethyl 5-(1,3-Benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7g)

  • Core: Pyrazolo[4,3-c]pyridine (vs. thieno[2,3-c]pyridine in the target compound).
  • Synthesis : Prepared via reflux with HCl (33% yield, mp 215°C).
  • However, the lower yield compared to typical thieno derivatives suggests synthetic challenges.

Thiazolo[3,2-a]Pyrimidine Derivatives

  • Examples :
    • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
    • Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate .
  • Key Differences: Thiazolo[3,2-a]pyrimidine core vs. thieno[2,3-c]pyridine.

Benzothiazole-Containing Analogues

For example:

  • 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde : Exhibits π–π interactions and C–H···π stabilization in crystal packing. Benzothiazole-linked pyrazoles are reported to show antitumor, antifungal, and antiviral activities .

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Structural Overview

This compound belongs to the thienopyridine class and is characterized by a unique combination of functional groups including a benzothiazole moiety and a phenylacetamido group. The structural complexity suggests diverse interactions with biological targets, making it a subject of pharmacological interest.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Key methods include:

  • Formation of Thienopyridine Derivatives : Utilizing thieno[2,3-c]pyridine as a scaffold.
  • Substitution Reactions : Introducing the benzothiazole and phenylacetamido substituents through acylation or amination reactions.
  • Purification Techniques : Employing thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and purity assessment.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : Compounds derived from thienopyridine frameworks have shown effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

Anticancer Activity

Studies have suggested that thienopyridine derivatives can exhibit anticancer properties:

  • Mechanism of Action : this compound may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in disease processes:

  • Target Enzymes : Preliminary data suggest potential inhibition of kinases or proteases that are crucial in cancer progression or inflammatory responses.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of structurally related compounds:

Study ReferenceBiological ActivityKey Findings
AntimicrobialSignificant activity against Gram-positive bacteria with MIC values in low µg/mL range.
AnticancerInduced apoptosis in breast cancer cell lines with IC50 values indicating potent cytotoxicity.
Enzyme InhibitionShowed competitive inhibition against target kinases with Ki values suggesting strong binding affinity.

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